molecular formula C32H46O7 B162373 Milbemycin A4 CAS No. 51596-11-3

Milbemycin A4

Cat. No. B162373
CAS RN: 51596-11-3
M. Wt: 542.7 g/mol
InChI Key: VOZIAWLUULBIPN-LRBNAKOISA-N
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Description

Milbemycin A4 is a macrolide compound that is a member of a complex family of macrocyclic lactones . It is produced from the fermentation of soil bacterium S. hygroscopicus subsp. aureolacrimosus . The most active components of milbemycin compounds are milbemycin A3 and A4 . They are widely used in agricultural, medical, and veterinary industries due to their excellent acaricidal, insecticidal, and anthelmintic activities .


Synthesis Analysis

Milbemycin A4 is obtained by the fermentation of Streptomyces species . The biosynthetic pathways and regulatory networks for the cellular production of milbemycins have been elucidated . The advances in the development of production strains for milbemycin and its derivatives are discussed along the strain-generation technical approaches of random mutagenesis, metabolic engineering, and combinatorial biosynthesis .


Molecular Structure Analysis

The molecular formula of Milbemycin A4 is C32H46O7 . It is a 16-membered macrocyclic lactone .


Chemical Reactions Analysis

Milbemycin A4 is a highly selective and potent nematocide and insecticide . It is thought to act on chloride-gated ion channels .


Physical And Chemical Properties Analysis

Milbemycin A4 has a density of 1.2±0.1 g/cm3, a boiling point of 732.9±60.0 °C at 760 mmHg, and a flash point of 233.3±26.4 °C . It has 7 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Immunological Applications : Milbemycin A4 derivatives have been synthesized and evaluated for their immunological properties. For example, derivatives were coupled to Potato virus Y-like nanoparticles and used in mice immunization experiments, where they induced specific immune responses (Zeltiņš et al., 2017).

  • Biotechnological Production Improvement : Studies have focused on improving the production of Milbemycin A4 using genetic engineering and plasma mutagenesis. These efforts have led to the development of strains with increased yields of Milbemycin A4, which is essential for industrial applications (Wang et al., 2014).

  • Structural Analysis : Research has been conducted on the molecular structure of Milbemycin A4, including X-ray analysis of a solid solution of Milbemycins A3 and A4. These studies provide detailed insights into the structural aspects of these compounds (Bizdēna et al., 2013).

  • Antibiotic Resistance Studies : Milbemycin A4 has been used as a probe to study azole resistance in Candida glabrata, providing insights into the mechanisms of drug transport and resistance in pathogenic yeast (Walker et al., 2014).

  • Microbial Conversion and Synthesis : Several studies focus on microbial conversion and the synthesis of Milbemycin A4 derivatives. These derivatives exhibit various properties, such as acaricidal activities, and are important for developing new compounds with enhanced efficacy (Tsukiyama et al., 2004).

Safety And Hazards

Milbemycin A4 may be harmful if inhaled or swallowed . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, and to use only with adequate ventilation .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIAWLUULBIPN-LRBNAKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052760
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milbemycin A4

CAS RN

51596-11-3
Record name Milbemycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51596-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILBEMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
K NAKAGAWA, S MIYAKOSHI, A TORIKATA… - The Journal of …, 1991 - jstage.jst.go.jp
… During these screening studies wefound that a variety of microbial strains converted milbemycin A4(… that showed the most potent hydroxylation activity on milbemycin A4(la) in our study. …
Number of citations: 16 www.jstage.jst.go.jp
K Nonaka, C Kumasaka, Y Okamoto… - The Journal of …, 1999 - jstage.jst.go.jp
… fi6 added into the cerulenin-supplemented culture of strain RDGr was converted to milbemycin A4. Milbemycin K, /?5, and /?4 were also converted to milbemycin A4 under the same …
Number of citations: 25 www.jstage.jst.go.jp
T Tsukiyama, A Kinoshita, R Ichinose… - The Journal of …, 2003 - jstage.jst.go.jp
… Moreover, none of these methods could be applied to milbemycin A4 (2), as there were no oxygen-containing functional groups at the C-22 or C-23 positions. Accordingly, we examined …
Number of citations: 4 www.jstage.jst.go.jp
K Nakagawa, A Torikata, K SATO… - The Journal of …, 1990 - jstage.jst.go.jp
… to modify milbemycin A4(la). Manystrains, mostly actinomycetes and zygomycetes, were found to convert milbemycin A4(… A4 (lc), and milbemycin A4 30-oic acid (Id), respectively. Other …
Number of citations: 23 www.jstage.jst.go.jp
N Matsui, S Kawakami, D Hamamoto… - The Journal of General …, 2021 - jstage.jst.go.jp
… BB47 harboring a functional bldA copy produces cryptic milbemycin A4, … milbemycin A4 is one of the main components of the biosynthetic pathway, and the derivatives of milbemycin A4 …
Number of citations: 7 www.jstage.jst.go.jp
Y Tsukamoto, H Nakagawa, H Kajino… - Bioscience …, 1997 - academic.oup.com
… have recently reported the microbial oxidation of milbemycin A4 (Ib), to give 25b… milbemycin A4 (Ib).9.10) In this paper, we describe the synthesis of novel 25-substituted milbemycin A4 …
Number of citations: 11 academic.oup.com
H Wang, X Cheng, Y Liu, S Li, Y Zhang, X Wang… - Applied microbiology …, 2020 - Springer
… To quantify milbemycin A4 and β- family milbemycins, HPLC analysis was conducted with the mobile phase at a linear gradient from 0 to 100% of solvent B in 15 min (solvent A: …
Number of citations: 10 link.springer.com
K Nakagawa, K Sato, Y TSUKAMOTO… - The Journal of …, 1994 - jstage.jst.go.jp
… During our screening of microbial conversion of milbemycin A4(la), we observed that an actinomycete, strain SANK65087, newly isolated from soil, converted milbemycin A4 (la) to a …
Number of citations: 7 www.jstage.jst.go.jp
Y Tsukamoto, H Kajino, K Sato… - Bioscience …, 1997 - academic.oup.com
… milbemycin A4 derivatives were synthesized from 24a-hydroxymilbemycin A4, which had been obtained by the microbial oxidation of milbemycin A4… 24a-substituted milbemycin A4 deriv…
Number of citations: 5 academic.oup.com
MS Kim, WJ Cho, MC Song, SW Park, K Kim, E Kim… - Microbial cell …, 2017 - Springer
… The molecular formula for milbemycin A4 was determined to be C 32 H 46 O 7 on the basis of (−)-HRESIMS proton loss precursor peak at m/z = 541.3170 [M–H] − (calcd 541.3171 for C …
Number of citations: 34 link.springer.com

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